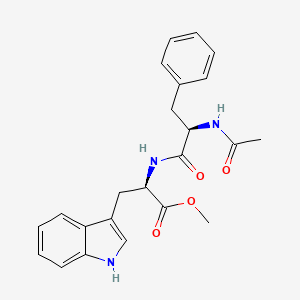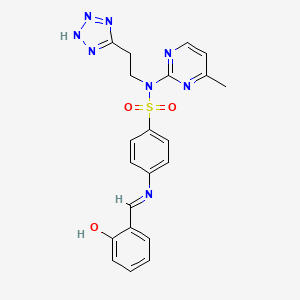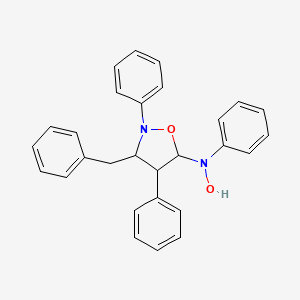
1-Ethenyl-2-propadienylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-2-propadienylbenzene is an organic compound characterized by a benzene ring substituted with an ethenyl group and a propadienyl group. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethenyl-2-propadienylbenzene can be synthesized through various methods, including electrophilic aromatic substitution reactions. One common approach involves the reaction of benzene with ethenyl and propadienyl halides in the presence of a catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3). The reaction conditions typically require anhydrous solvents and controlled temperatures to ensure the desired substitution .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the target compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethenyl-2-propadienylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the hydrogenation of the ethenyl and propadienyl groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Halides, nitrating agents, alkyl halides, AlCl3, FeCl3.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Aplicaciones Científicas De Investigación
1-Ethenyl-2-propadienylbenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-ethenyl-2-propadienylbenzene involves its interaction with various molecular targets and pathways. The compound’s aromatic ring and substituents can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Styrene: Contains an ethenyl group attached to a benzene ring.
Phenylacetylene: Contains an ethynyl group attached to a benzene ring.
1-Phenyl-1-propyne: Contains a propynyl group attached to a benzene ring.
Uniqueness: 1-Ethenyl-2-propadienylbenzene is unique due to the presence of both ethenyl and propadienyl groups on the benzene ring. This dual substitution imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
74410-89-2 |
|---|---|
Fórmula molecular |
C11H10 |
Peso molecular |
142.20 g/mol |
InChI |
InChI=1S/C11H10/c1-3-7-11-9-6-5-8-10(11)4-2/h4-9H,1-2H2 |
Clave InChI |
NWCJOJJNQCIVGE-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=CC=C1C=C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-[3-(cyanomethyl)-1H-indol-4-yl]prop-2-enoate](/img/structure/B14439789.png)
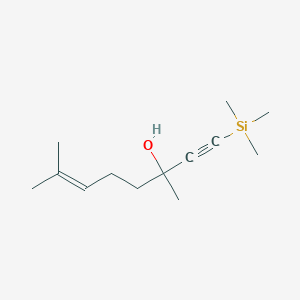
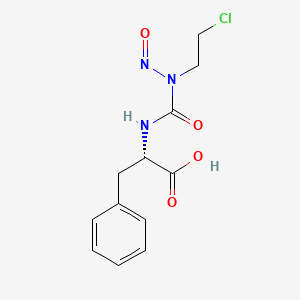

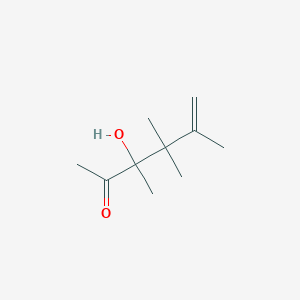
![4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14439818.png)

